molecular formula C6H15NO2 B595282 5-Amino-4-methylpentane-1,4-diol CAS No. 1214097-96-7

5-Amino-4-methylpentane-1,4-diol

Cat. No.: B595282
CAS No.: 1214097-96-7
M. Wt: 133.191
InChI Key: MXEMWVYXAQVAGX-UHFFFAOYSA-N
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Description

5-Amino-4-methylpentane-1,4-diol is a valuable chiral synthon designed for advanced research and development, particularly in medicinal chemistry and materials science. Its structure, featuring both amino and diol functional groups on a branched carbon chain, makes it a versatile intermediate for constructing complex molecules. In pharmaceutical research, this compound serves as a key precursor for the synthesis of potential pharmacologically active molecules, including chiral ligands, catalysts, and peptidomimetics. The presence of multiple functional groups allows for selective chemical modifications, enabling researchers to develop novel compounds for screening against various biological targets. In materials science, this compound can be utilized in the synthesis of specialized polymers, such as polyesters and polyurethanes, where its rigid, branched structure can influence the material's physical properties, flexibility, and durability. Furthermore, the amino and hydroxyl groups make it a suitable candidate for developing chelating agents in coordination chemistry. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-methylpentane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(9,5-7)3-2-4-8/h8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEMWVYXAQVAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672510
Record name 5-Amino-4-methylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214097-96-7
Record name 5-Amino-4-methylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways for 5 Amino 4 Methylpentane 1,4 Diol

Retrosynthetic Analysis

A retrosynthetic analysis of 5-Amino-4-methylpentane-1,4-diol suggests that the target molecule can be disconnected at the carbon-nitrogen bond and the carbon-oxygen bonds of the hydroxyl groups. This approach points to a precursor such as a dihydroxy ketone, which can be formed from an aldol (B89426) reaction. acs.org Alternatively, a more direct route involves the reduction of a diketone, such as 4-methylpentane-1,4-dione, followed by amination. This latter strategy is often more practical for achieving the desired substitution pattern.

Chemical Synthesis Routes

The chemical synthesis of this compound can be achieved through several pathways, primarily involving the reduction of carbonyl functionalities and the introduction of an amino group.

Reduction of Diketone Precursors

A common and effective method for synthesizing diols is the reduction of diketones. organic-chemistry.org For this compound, a suitable precursor would be a derivative of 4-methylpentane-1,4-dione. The reduction of the two ketone groups yields the corresponding 1,4-diol. The choice of reducing agent is crucial for achieving high yields and diastereoselectivity. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) is a versatile and selective reducing agent for aldehydes and ketones. masterorganicchemistry.comyoutube.com It is known to reduce diketones to their corresponding diols. In the synthesis of this compound, NaBH₄ can be used to reduce a diketone precursor, although it is considered a weaker reducing agent compared to others like lithium aluminum hydride. youtube.com While effective for reducing ketones, NaBH₄ typically does not reduce esters or amides under standard conditions. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including ketones, aldehydes, carboxylic acids, and esters, to alcohols. masterorganicchemistry.comleah4sci.com In the context of synthesizing this compound, LiAlH₄ can be employed for the reduction of a diketone precursor. Its high reactivity ensures the complete reduction of both ketone functionalities to hydroxyl groups. leah4sci.com

Table 1: Comparison of Common Reducing Agents for Diketone Reduction

Reducing AgentFormulaReactivitySelectivityTypical Solvents
Sodium BorohydrideNaBH₄ModerateHigh for aldehydes/ketonesMethanol (B129727), Ethanol
Lithium Aluminum HydrideLiAlH₄HighLow (reduces most carbonyls)Tetrahydrofuran (THF), Diethyl ether

Reductive Amination Strategies

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary or secondary amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. evitachem.com For the synthesis of this compound, a ketone precursor can undergo reductive amination to introduce the amino group. evitachem.com This can be achieved using various reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride. organic-chemistry.orgevitachem.com Recent advancements have also explored the use of molecular hydrogen with metal-based catalysts for reductive amination. acs.org

Protecting Group Chemistry for Selective Functionalization

In the synthesis of complex molecules with multiple functional groups like this compound, protecting groups are essential to prevent unwanted side reactions. ub.edu For instance, if the synthesis starts from a molecule that already contains a hydroxyl or amino group, these functionalities must be protected before subsequent reactions.

Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). youtube.commasterorganicchemistry.com The Boc group, for example, is stable under many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). youtube.commasterorganicchemistry.com Carboxylic acids are often protected as esters, such as methyl or benzyl (B1604629) esters. youtube.commasterorganicchemistry.com The choice of protecting groups must be orthogonal, meaning that each group can be removed selectively without affecting the others, allowing for the stepwise functionalization of the molecule. ub.edu

Purification and Isolation Techniques for Synthetic Intermediates and this compound

The effective purification and isolation of this compound and its synthetic precursors are critical for obtaining a product of high purity. The choice of method depends on the synthetic route employed, whether it is a traditional chemical synthesis or a biotechnological process.

In chemical synthesis, such as reductions using metal hydrides like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄), specific work-up procedures are required. For instance, reactions involving aluminum complexes necessitate a careful quenching step with aqueous solutions to break down the complexes and isolate the diol product. A common purification protocol involves solvent extraction. The crude product can be dissolved in a solvent like dichloromethane (B109758) and washed with an aqueous basic solution, such as a mixture of sodium bicarbonate and sodium carbonate, to remove acidic impurities. google.com The organic phase, containing the desired diol, is then separated, dried, and concentrated under vacuum to yield the purified compound. google.com For intermediates or final products that are volatile and thermally stable, vacuum distillation can be an effective purification method. nih.gov

However, these methods can present challenges. Chemical reductions, while scalable to the kilogram level, may require costly and intensive purification steps to remove reagent residues. For example, while NaBH₄ produces relatively benign borate (B1201080) salts, LiAlH₄ reactions generate hazardous aluminum waste that requires careful handling and disposal.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of multiple stereocenters in this compound means it can exist in various stereoisomeric forms (enantiomers and diastereomers). As biological systems often exhibit high stereospecificity, the synthesis of single, pure stereoisomers is of significant importance. This is achieved through stereoselective synthesis, which can be broadly categorized into methods using chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. diva-portal.org

Chiral Auxiliary and Ligand-Controlled Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for diastereoselective reactions.

Commonly used chiral auxiliaries include compounds derived from natural sources like amino acids or terpenes. wikipedia.orgresearchgate.net For the synthesis of amino diols, oxazolidinones, often prepared from readily available amino acids, are effective auxiliaries. wikipedia.orgnih.gov For example, a substrate can be attached to an oxazolidinone auxiliary, and subsequent reactions, such as alkylation, proceed with high diastereoselectivity due to the steric influence of the auxiliary. Similarly, chiral diols like (S,S)-cyclohexane-1,2-diol have been used as auxiliaries in the asymmetric synthesis of α,α-disubstituted amino acids. nih.gov The auxiliary forms a chiral acetal, directing the diastereoselective alkylation of the molecule. nih.gov The auxiliary is then cleaved to yield the chiral product. nih.gov

The general scheme for this approach is as follows:

Covalent attachment of a prochiral substrate to the chiral auxiliary.

A diastereoselective reaction to install the new stereocenter(s), controlled by the existing chirality of the auxiliary.

Removal of the chiral auxiliary to release the enantiomerically enriched product.

Asymmetric Catalysis in Diol Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. Both biocatalysts (enzymes) and synthetic chemo-catalysts are employed.

Biocatalysis: Enzymes are highly effective and stereoselective catalysts. Aldolases, for instance, can catalyze asymmetric aldol additions to form chiral intermediates with hydroxyl groups. csic.es Specifically, 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) is known to be a powerful tool for creating deoxysugars and their derivatives. csic.es Oxidoreductases, such as amine dehydrogenases and alcohol dehydrogenases, are also crucial. mdpi.comacs.org They can be used for the stereoselective reduction of diketones or hydroxy ketones to produce chiral diols, or for the reductive amination of keto-alcohols to install the amino group with specific stereochemistry. acs.orgacs.orgresearchgate.net

Chemo-catalysis: Chiral metal complexes are widely used for the asymmetric synthesis of diols. Asymmetric hydrogenation of β-hydroxyketones or 1,3-diketones using chiral rhodium or ruthenium catalysts is a well-established method for producing syn- and anti-1,3-diols with high stereoselectivity. researchgate.net Another strategy involves the rhodium-catalyzed C-H activation of silyl (B83357) ethers, which serves as a surrogate for the aldol reaction to create silyl-protected β-hydroxy esters, precursors to diols, with high regio-, diastereo-, and enantioselectivity. acs.org

Resolution of Racemic Mixtures

When a non-stereoselective synthesis is performed, a racemic mixture (a 50:50 mixture of two enantiomers) is produced. Resolution is the process of separating these enantiomers.

Enzymatic Kinetic Resolution: This is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for this purpose. psu.edu For example, in the presence of an acylating agent, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, allowing the acylated product and the unreacted alcohol enantiomer to be separated by standard techniques like chromatography. psu.edu A limitation is that the maximum theoretical yield for the desired enantiomer is 50%.

Deracemization: This more advanced process overcomes the 50% yield limitation of kinetic resolution. In deracemization, the unwanted enantiomer is converted into the desired one. One approach involves a stereoinverting redox cycle. For instance, a racemic amino alcohol can be treated with an engineered (S)-selective amine dehydrogenase to oxidize the (S)-enantiomer to an intermediate amino ketone. mdpi.comacs.org This ketone can then be non-selectively reduced back to the racemic amino alcohol or, in a more sophisticated setup, asymmetrically reduced by an (R)-selective amine dehydrogenase, gradually converting the entire mixture into the pure (R)-enantiomer. acs.org This can result in theoretical yields approaching 100%. acs.org

Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent, such as tartaric acid or 1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate (BNDHP). researchgate.net This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. researchgate.net Once separated, the pure enantiomer of the amino alcohol can be recovered by removing the chiral acid.

Biocatalytic and Microbial Synthesis Routes

Biocatalytic and microbial synthesis routes represent a sustainable and "green" alternative to traditional chemical synthesis. researchgate.net These methods utilize whole microbial cells or isolated enzymes to produce chemicals from renewable feedstocks like glucose under mild reaction conditions. nih.govnih.gov

Microbial Production from Branched-Chain Amino Acid Metabolism (e.g., Escherichia coli)

Significant research has focused on engineering the metabolism of microorganisms like Escherichia coli to produce valuable chemicals, including branched-chain diols. nih.govnih.gov A biosynthetic platform has been developed that leverages the cell's native branched-chain amino acid (BCAA) metabolic pathways to synthesize branched-chain β,γ-diols. nih.govnih.govresearchgate.netresearchgate.net While this research has specifically demonstrated high-titer production of compounds like 4-methylpentane-2,3-diol, the underlying principles and engineered pathways offer a blueprint for the synthesis of other structurally related diols. nih.govnih.govresearchgate.net

The engineered pathway in E. coli typically involves the following key steps:

Substrate Funneling: The pathway begins with intermediates from the natural catabolism of branched-chain amino acids (valine, leucine, isoleucine) or from glucose, which is converted into 2-keto acids like 2-ketoisovalerate. researchgate.netresearchgate.net

Carbon-Chain Elongation: A crucial step is a carboligation reaction where a branched-chain aldehyde (derived from the 2-keto acid via decarboxylation) is condensed with pyruvate (B1213749). This reaction is catalyzed by an acetohydroxyacid synthase (AHAS), with a particularly effective version identified from the yeast Saccharomyces cerevisiae. nih.govnih.govresearchgate.net This forms an α-hydroxyketone intermediate. researchgate.net

Reduction to Diol: The final step involves the reduction of the α-hydroxyketone to the corresponding diol. This is accomplished by the action of endogenous or heterologous reductases, such as aldehyde-keto reductases (AKR) and secondary alcohol dehydrogenases (sADH), which reduce the ketone and another functional group to hydroxyl groups. researchgate.net

By systematically optimizing this pathway and the cultivation conditions, researchers have achieved high-titer production of branched-chain diols from glucose. For example, engineered E. coli has produced up to 15.3 g/L of 4-methylpentane-2,3-diol, demonstrating the high efficiency of this biosynthetic platform. nih.govnih.govresearchgate.netresearchgate.net This versatile carbon elongation system highlights the potential for producing a wide array of structurally diverse diols, including amino diols, by selecting appropriate starting substrates and tailoring the enzymatic machinery. nih.govresearchgate.net

Enzymatic Transformations utilizing Acetohydroxyacid Synthases and Alcohol Dehydrogenases

A promising biosynthetic route for branched-chain diols, which could be adapted for amino diol production, involves the use of acetohydroxyacid synthase (AHAS) and alcohol dehydrogenases (ADHs). A notable example is the microbial synthesis of branched-chain β,γ-diols in Escherichia coli. americanelements.comresearchgate.netnih.gov This platform has been successfully engineered to produce 4-methylpentane-2,3-diol from glucose with high specificity. americanelements.comresearchgate.netnih.gov

The pathway initiates with the condensation of a branched-chain aldehyde with pyruvate, a reaction catalyzed by an AHAS from Saccharomyces cerevisiae to form an α-hydroxyketone intermediate. americanelements.comresearchgate.net Subsequent reduction of this intermediate by an alcohol dehydrogenase yields the corresponding diol. researchgate.net In a highly optimized system for the production of 4-methylpentane-2,3-diol, titers of 15.3 g/L with 72% of the theoretical yield from glucose have been achieved. researchgate.netnih.gov

This methodology demonstrates the potential for producing the carbon backbone of this compound. A theoretical pathway for the synthesis of the target compound could involve the enzymatic conversion of a suitable precursor to 4-methyl-1,4-dioxo-5-aminopentane, followed by stereoselective reduction of the keto groups by specific alcohol dehydrogenases. The introduction of the amino group could be achieved through a transaminase acting on a keto-acid intermediate earlier in the pathway.

Table 1: Key Enzymes and Products in an AHAS-based Diol Biosynthesis Platform

EnzymeSubstrate(s)ProductOrganism
Acetohydroxyacid Synthase (AHAS)Branched-chain aldehyde, Pyruvateα-hydroxyketoneSaccharomyces cerevisiae
Alcohol Dehydrogenase (ADH)α-hydroxyketoneDiolEscherichia coli

Polyketide Synthase (PKS) Platforms for Amino Alcohol and Diol Production

A highly versatile and tunable approach for the synthesis of a wide array of chemicals, including amino alcohols and diols, is offered by engineered polyketide synthase (PKS) platforms. biorxiv.orgdtu.dk Recent research has demonstrated a modular PKS platform in Streptomyces albus capable of producing various medium- and branched-chain diols and amino alcohols. biorxiv.orgdtu.dk

This innovative system utilizes a versatile loading module from the rimocidin (B1680639) PKS and NADPH-dependent terminal thioreductases. biorxiv.org The modular nature of the PKS allows for the controlled assembly of a carbon backbone with specific branching patterns. By replacing the standard malonyl-coenzyme A (CoA)-specific acyltransferase with methyl- or ethylmalonyl-CoA-specific acyltransferases, branched-chain structures can be generated. biorxiv.org

Following the assembly of the polyketide chain, the terminal aldehyde can be subjected to different enzymatic modifications. Reduction by specific alcohol dehydrogenases leads to the formation of diols, while transamination by specific transaminases yields various amino alcohols. biorxiv.orgdtu.dk This platform has been successfully employed to produce nine different 1,3-diols and six different amino alcohols, with diol titers reaching up to 1 g/L in shake flask experiments. biorxiv.orgbiorxiv.org The production of C6 amino alcohols by this platform strongly suggests its applicability for the synthesis of this compound.

**Table 2: Products Generated from an Engineered PKS Platform in *Streptomyces albus***

Product ClassNumber of Compounds ProducedReported Titer
1,3-Diols9Up to 1 g/L
Amino Alcohols6Not specified
Carboxylic Acids2Not specified

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Sustainability

Synthetic Efficiency: The AHAS-based platform has demonstrated very high product titers for a structurally similar diol (15.3 g/L for 4-methylpentane-2,3-diol), suggesting a highly efficient pathway in a metabolically engineered E. coli host. researchgate.netnih.gov The PKS platform in S. albus has shown broader substrate scope and product diversity, with reported diol titers of up to 1 g/L. biorxiv.orgbiorxiv.org While direct comparison is challenging without data for the specific target molecule, the AHAS pathway currently shows a higher reported productivity for a related compound. However, the modularity of the PKS system offers significant potential for rapid optimization and diversification.

Atom Economy: Both biosynthetic routes, starting from renewable feedstocks like glucose, inherently offer a high degree of atom economy compared to many traditional chemical syntheses. rsc.org In these enzymatic and microbial pathways, a large proportion of the atoms from the starting materials are incorporated into the final product and biomass, with water and carbon dioxide being the primary byproducts. The concept of atom economy, which is central to green chemistry, is well-embodied in these biocatalytic approaches that minimize waste generation. acs.org

Sustainability: The use of renewable feedstocks, mild reaction conditions (ambient temperature and pressure), and aqueous reaction media positions both the AHAS and PKS platforms as highly sustainable alternatives to conventional chemical synthesis. rsc.org These methods avoid the use of harsh reagents, toxic solvents, and heavy metal catalysts often employed in traditional organic synthesis, thereby reducing the environmental impact. The inherent stereoselectivity of enzymes can also eliminate the need for complex chiral separations, further enhancing the sustainability of the process.

Table 3: Comparative Overview of Biosynthetic Platforms

FeatureAHAS-based PlatformPKS-based Platform
Host Organism Escherichia coliStreptomyces albus
Key Enzymes Acetohydroxyacid Synthase, Alcohol DehydrogenaseModular Polyketide Synthase, Alcohol Dehydrogenase, Transaminase
Reported Titer (related compounds) 15.3 g/L (for 4-methylpentane-2,3-diol) researchgate.netnih.govUp to 1 g/L (for various 1,3-diols) biorxiv.orgbiorxiv.org
Product Diversity More specific to diol structuresHigh, capable of producing diols, amino alcohols, and carboxylic acids
Key Advantage High reported productivity for a specific branched-chain diolHigh modularity and tunability for diverse chemical structures

Analytical Methodologies for Characterization and Quantification of 5 Amino 4 Methylpentane 1,4 Diol

Chromatographic Techniques

Chromatography is fundamental for separating 5-Amino-4-methylpentane-1,4-diol from reaction mixtures, starting materials, and potential impurities. The choice of technique is dictated by the analyte's volatility, polarity, and the specific analytical goal.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is often required to increase its volatility and prevent peak tailing on common non-polar GC columns. Silylation is a common derivatization strategy for compounds with active hydrogens, such as alcohols and amines.

When coupled with Mass Spectrometry (GC-MS), this method provides not only retention time data for quantification but also mass spectra for the definitive identification of the main component and any impurities. google.com The fragmentation pattern in the mass spectrum is a molecular fingerprint that can be used to elucidate the structure of unknown by-products or degradation products. For instance, GC-MS analysis is a standard method for determining impurities in diol-containing products. cir-safety.org A typical GC method for analyzing related impurities in pharmaceutical ingredients is validated for specificity, linearity, accuracy, and precision. researchgate.net

Typical GC-MS Parameters for Analysis of Related Diols:

Parameter Typical Setting
Column Capillary column (e.g., DB-1, 30 m x 0.53 mm, 2.65 µm film thickness) researchgate.net
Injector Temperature 250 °C
Oven Program Initial temp 50 °C, ramp at 10-20 °C/min to 230 °C, hold for 3 min researchgate.net
Carrier Gas Helium
Detector Flame Ionization Detector (FID) for GC; Mass Spectrometer (MS) for GC-MS

| MS Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with an aqueous-organic mobile phase, is the most common mode of separation. who.int

Since this compound lacks a strong chromophore, detection by standard UV-Vis detectors can be challenging. myfoodresearch.com To overcome this, pre-column or post-column derivatization with reagents like o-phthaldialdehyde (OPA) can be employed to form highly fluorescent products, enabling sensitive detection. who.intbco-dmo.org

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more direct and highly sensitive alternative, circumventing the need for derivatization. nih.gov LC-MS/MS, in particular, provides excellent selectivity and sensitivity for quantifying the target compound in complex matrices. mdpi.com This technique is validated to ensure accuracy, precision, and linearity over a specified concentration range. nih.gov

General HPLC Method Conditions:

Parameter Setting
Column Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm) bco-dmo.org
Mobile Phase Gradient elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) sielc.com
Detector Fluorescence (with derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)

| Flow Rate | 0.8 - 1.2 mL/min |

Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Assessing the enantiomeric and diastereomeric purity is critical, especially in pharmaceutical applications. Chiral chromatography is the definitive method for this purpose.

This separation can be achieved in two ways:

Direct Method: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Indirect Method: Derivatizing the analyte with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard achiral column (e.g., C18). nih.govthieme-connect.de For example, o-phthaldialdehyde combined with a chiral mercaptan can be used to form diastereoisomers of amino alcohols, which are then resolved on a reversed-phase column. nih.gov The efficiency of this separation is often higher than on many enantioselective columns. e-tarjome.com

A high-throughput fluorescence-based assay has also been developed for determining the enantiomeric excess of chiral diols and amino alcohols. bath.ac.uk

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect distinct signals for the methyl group, the methylene (B1212753) groups (CH₂), the aminomethyl group (CH₂-N), and the hydroxyl (OH) and amine (NH₂) protons. The splitting patterns (multiplicity) of these signals would confirm the arrangement of adjacent protons.

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (¹H-¹H in COSY) and between protons and their directly attached carbons (¹H-¹³C in HSQC). These experiments provide definitive proof of the molecule's connectivity and confirm the structural assignment.

To determine enantiomeric purity via NMR, a chiral derivatizing agent can be used to form diastereomers, which will exhibit separate, distinguishable signals in the NMR spectrum, allowing for their quantification. nih.govresearchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound (based on related structures):

Carbon Atom Predicted Chemical Shift Range (ppm)
C1 (-CH₂OH) 60-65
C2 (-CH₂-) 35-45
C3 (-CH₂-) 30-40
C4 (quaternary C-OH) 70-75
C5 (-CH₂NH₂) 45-55

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its hydroxyl, amino, and alkane moieties.

The key characteristic absorptions are:

O-H Stretch: A strong and broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and associated hydrogen bonding. libretexts.org

N-H Stretch: One or two sharper bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group. libretexts.org Primary amines (R-NH₂) typically show two bands for symmetric and asymmetric stretching modes. masterorganicchemistry.com

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ hybridized C-H bonds of the alkane backbone. libretexts.orglibretexts.org

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region. libretexts.org

Summary of Expected IR Absorption Bands:

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretch, H-bonded 3200 - 3600 Strong, Broad
Primary Amine (N-H) Stretch 3300 - 3500 (two bands) Medium, Sharp
Alkane (C-H) Stretch 2850 - 2960 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, the theoretical exact mass is 133.11028 u. chemicalbridge.co.uk In a typical mass spectrometry experiment, this compound would be expected to show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

The fragmentation pattern is influenced by the functional groups present—an amino group and two hydroxyl groups. Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This would result in the formation of a resonance-stabilized nitrogen-containing cation.

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols. Given the presence of two hydroxyl groups, sequential water loss may be observed.

Cleavage adjacent to the hydroxyl group: Similar to amines, alpha-cleavage can occur next to the oxygen of the hydroxyl groups.

Without experimental data for this compound, a definitive fragmentation table cannot be constructed. However, a hypothetical fragmentation table based on the known behavior of similar amino alcohols is presented below.

Hypothetical Fragment m/z Possible Ion Structure/Formula Plausible Fragmentation Pathway
116[M-NH₃]⁺Loss of ammonia (B1221849)
115[M-H₂O]⁺Loss of a water molecule
97[M-2H₂O]⁺Loss of two water molecules
72[C₄H₁₀N]⁺Alpha-cleavage at the C4-C5 bond
44[C₂H₆N]⁺Alpha-cleavage at the C4-C5 bond with subsequent fragmentation

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

This compound possesses two chiral centers (at C4 and potentially C1 if the hydroxyl group is considered in a chiral environment), meaning it can exist as multiple stereoisomers. Optical rotation and circular dichroism (CD) spectroscopy are powerful, non-destructive techniques used to determine the stereochemistry of chiral molecules.

Optical Rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]) is a characteristic physical property of a particular enantiomer. A positive (+) or dextrorotatory rotation indicates one enantiomer, while a negative (-) or levorotatory rotation indicates the other. The magnitude of the rotation is dependent on the concentration of the sample, the path length of the light, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths, which are characteristic of the molecule's three-dimensional structure. For vicinal amino alcohols, the conformation of the molecule and the relative orientation of the amino and hydroxyl groups significantly influence the CD spectrum.

To definitively assign the absolute configuration of the stereoisomers of this compound, experimental optical rotation and CD data would need to be compared with data from theoretical calculations or from stereochemically defined standards. As no such experimental data is currently available in the literature for this specific compound, a detailed analysis of its stereochemistry using these methods cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule with multiple stereocenters like this compound, X-ray crystallography of a single crystal can unambiguously determine the relative and absolute stereochemistry.

The process would involve:

Crystallization: Growing a suitable single crystal of this compound or a derivative.

Data Collection: Exposing the crystal to a beam of X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to solve the crystal structure and refine the atomic positions.

The resulting structural data would include precise atomic coordinates, from which a detailed molecular geometry can be derived. Key parameters that would be determined include:

Structural Parameter Description
Unit Cell DimensionsThe dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal lattice.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe x, y, and z coordinates of each atom in the asymmetric unit.
Bond LengthsThe distances between bonded atoms (e.g., C-C, C-N, C-O).
Bond AnglesThe angles between three bonded atoms (e.g., C-C-C, C-N-H, H-O-C).
Torsion AnglesThe dihedral angles that define the conformation of the molecule.

Without a published crystal structure for this compound, it is not possible to present any crystallographic data.

Hyphenated Techniques for Advanced Structural Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound (or its derivatized form), GC-MS would be a suitable technique. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for non-volatile or thermally labile compounds. This compound could be analyzed directly using a suitable LC column and mobile phase. Different LC modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), could be employed. The mass spectrometer provides molecular weight and structural information.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique provides detailed structural information from NMR spectroscopy on compounds separated by LC. It is particularly useful for the unambiguous identification of isomers.

While these techniques are generally applicable to the analysis of amino alcohols, specific methods and findings for this compound are not documented in the scientific literature.

Method Validation and Quality Control in Analytical Chemistry for this compound

Any analytical method developed for the characterization and quantification of this compound would require rigorous validation to ensure its reliability and accuracy. The key parameters for method validation, as typically defined by regulatory guidelines (e.g., ICH), include:

Validation Parameter Description
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality control (QC) measures would involve the routine use of standards and control samples to ensure the continued validity of the analytical method. This would include periodic system suitability tests to check the performance of the analytical instrument and the analysis of QC samples with known concentrations of this compound to monitor the accuracy and precision of the measurements over time. Given the lack of established analytical methods for this compound, specific QC procedures and acceptance criteria would need to be developed and validated.

Computational and Theoretical Studies of 5 Amino 4 Methylpentane 1,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can predict a wide range of characteristics, from molecular geometry to spectroscopic signatures.

The electronic structure of 5-Amino-4-methylpentane-1,4-diol would be investigated using methods like Density Functional Theory (DFT) or ab initio calculations. ggckondagaon.in These calculations would determine the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions.

Molecular orbital (MO) analysis, a standard output of these calculations, would describe the energy levels and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and its tendency to participate in chemical reactions. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

While no specific data exists for this compound, a hypothetical representation of such data is presented in Table 1.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Property Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy 1.2 eV Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eV A larger gap suggests higher kinetic stability and lower reactivity.

Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack on this compound. This is achieved by analyzing the electrostatic potential map and atomic charges. The amino group and the hydroxyl groups would be expected to be nucleophilic centers, while the surrounding carbon atoms would be susceptible to electrophilic attack.

Transition state calculations are instrumental in studying reaction mechanisms. For any proposed reaction involving this compound, these calculations can identify the structure and energy of the transition state, which is the highest energy point along the reaction pathway. This information is vital for determining the activation energy and, consequently, the rate of the reaction.

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are based on the calculated electron density around each nucleus.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. mdpi.com These frequencies are related to the vibrational modes of the molecule's bonds. The predicted spectrum can help in identifying characteristic functional groups, such as the O-H and N-H stretches of the hydroxyl and amino groups, respectively.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and dynamics of molecules. For a flexible molecule like this compound, these methods are essential for understanding its conformational preferences.

Energy minimization, also known as geometry optimization, is a computational process that finds the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve finding the conformation with the lowest potential energy.

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Conformational sampling methods, such as systematic or stochastic searches, are employed to explore the potential energy surface and identify the various low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its flexibility, conformational changes, and interactions with its environment.

For this compound, MD simulations could be used to study the effects of different solvents on its conformation. The presence of a solvent can significantly influence the stability of different conformers through interactions such as hydrogen bonding. These simulations would also reveal the flexibility of different parts of the molecule, which can be important for its biological activity or chemical reactivity.

A hypothetical data table summarizing potential findings from a molecular dynamics simulation is presented in Table 2.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in Water

Parameter Value/Observation Significance
Simulation Time 100 ns The duration of the simulation, allowing for the observation of conformational changes.
Temperature 298 K (25 °C) The temperature at which the simulation is run, mimicking standard conditions.
Solvent Explicit Water Model The use of a realistic solvent model to account for solute-solvent interactions.
Root Mean Square Fluctuation (RMSF) Higher for the aminomethyl and hydroxyl groups Indicates greater flexibility in these regions of the molecule.

Structure-Reactivity Relationship (SRR) Studies (Theoretical Framework)

The reactivity of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. Structure-Reactivity Relationship (SRR) studies aim to elucidate these connections, providing a theoretical framework to predict how the molecule will behave in chemical reactions.

The presence of two hydroxyl (-OH) groups and a primary amine (-NH2) group makes this compound a versatile, polyfunctional molecule. Its reactivity is primarily governed by the nucleophilicity of the nitrogen and oxygen atoms and the electrophilicity of the carbon and hydrogen atoms. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the electronic landscape of the molecule. acs.org

Key aspects of the SRR for this compound that can be investigated computationally include:

Electron Density Distribution and Electrostatic Potential: Calculations can reveal the regions of high and low electron density. The nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups are expected to be electron-rich, making them likely sites for protonation or attack by electrophiles. Conversely, the hydrogen atoms of these functional groups will be electron-poor and susceptible to abstraction.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location suggest its capacity to accept electrons. For this compound, the HOMO is likely to be localized on the non-bonding electrons of the nitrogen and oxygen atoms.

Stereoelectronic Effects: The spatial arrangement of orbitals can significantly influence reactivity. For instance, the relative orientation of the amino and hydroxyl groups can affect intramolecular hydrogen bonding, which in turn can modulate the reactivity of these groups. Computational studies can model the different conformations of the molecule and determine their relative energies and the impact of these conformations on reactivity. researchgate.net For example, the diastereoselectivity in reactions involving the chiral center at the C4 position can be rationalized through computational analysis of transition state energies. nih.gov

A hypothetical analysis of the reactivity of the different functional groups based on computed parameters is presented in Table 1.

Functional GroupKey AtomPredicted Relative NucleophilicityPredicted pKa (Conjugate Acid)Influencing Factors
Primary Amine (-NH2)NitrogenHigh~10-11Inductive effect of the alkyl chain, potential for intramolecular hydrogen bonding.
Primary Hydroxyl (-OH)OxygenModerate~16-18Less sterically hindered than the tertiary hydroxyl group.
Tertiary Hydroxyl (-OH)OxygenLow~17-19Steric hindrance from the methyl group and the rest of the carbon chain.

Table 1: Predicted Reactivity Parameters for the Functional Groups of this compound. This table presents hypothetical values based on general principles of organic chemistry and computational predictions for similar molecules.

In Silico Prediction of Synthetic Accessibility and Reaction Pathways

The theoretical design of a molecule is only useful if it can be synthesized in a laboratory. In silico methods for predicting synthetic accessibility and reaction pathways have become increasingly sophisticated, aiding chemists in planning efficient syntheses. tsijournals.com

For this compound, these predictive tools can be used to:

Assess Synthetic Complexity: Algorithms can analyze the molecular structure and assign a synthetic accessibility score based on factors like the number of stereocenters, the presence of complex ring systems (not applicable here), and the types of functional groups. mdpi.com Given its acyclic nature and common functional groups, this compound would likely have a favorable synthetic accessibility score.

Retrosynthetic Analysis: Computational programs can propose potential disconnections in the target molecule to identify simpler, commercially available starting materials. For this amino-diol, likely retrosynthetic routes would involve the formation of carbon-carbon and carbon-nitrogen bonds.

Predict Reaction Outcomes: Machine learning models, trained on vast databases of chemical reactions, can predict the likely products of a given set of reactants and reagents. nih.gov This can be used to evaluate the feasibility of different synthetic steps. For instance, the stereoselective synthesis of the chiral center at C4 could be computationally modeled to predict the most effective reagents and conditions. mdpi.com

A plausible retrosynthetic pathway, which could be identified and evaluated using computational tools, is outlined in Table 2.

StepRetrosynthetic DisconnectionProposed PrecursorsKey TransformationComputational Considerations
1C-N bond5-Bromo-4-methylpentane-1,4-diol + Ammonia (B1221849)Nucleophilic substitutionModeling the reaction profile to predict yield and potential side reactions.
2C-C bond and C-O bond3-Buten-1-ol + Methylmagnesium bromide followed by epoxidationGrignard reaction and epoxidationPredicting the regioselectivity of the Grignard addition and the stereoselectivity of the epoxidation.
3C-N bond and C-O bondA nitroalkane and a carbonyl compoundHenry (nitroaldol) reaction followed by reductionPredicting the diastereoselectivity of the Henry reaction and the efficiency of the nitro group reduction.

Table 2: Hypothetical Retrosynthetic Analysis of this compound. This table illustrates potential synthetic routes that could be explored and optimized using in silico prediction tools.

Cheminformatics Approaches for Analog Discovery (Excluding biological activity prediction in human systems)

Cheminformatics provides the methods to navigate the vastness of chemical space and identify molecules with similar properties to a query compound. For this compound, these techniques can be used to find analogs for various applications, such as in materials science or as synthetic intermediates, without considering their biological effects in humans.

Key cheminformatics approaches for analog discovery include:

Similarity Searching: This involves calculating molecular fingerprints (binary strings representing structural features) for the target molecule and comparing them to the fingerprints of compounds in large chemical databases. The Tanimoto coefficient is a common metric for quantifying similarity.

Substructure Searching: This method identifies all molecules in a database that contain a specific substructure of the query molecule. For instance, one could search for all compounds containing the 1-amino-2-methyl-2-pentanol scaffold.

Pharmacophore Modeling: While often used in drug discovery, pharmacophore models can also be applied in a broader chemical context. A pharmacophore model for this compound would define the spatial arrangement of its key features (hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups). This model could then be used to screen databases for molecules that match this arrangement, even if their underlying scaffolds are different. drugdesign.org

Generative Models: Advanced machine learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns in a set of molecules and generate novel structures with similar characteristics. These models could be trained on a library of amino-diols to propose new, synthetically accessible analogs.

Table 3 provides examples of how different cheminformatics queries could be used to find analogs of this compound.

Query TypeQuery ParametersPotential Application of AnalogsExample Database
Similarity SearchTanimoto coefficient > 0.85 using Morgan fingerprintsIdentifying compounds with similar overall physicochemical properties for use as alternative building blocks.PubChem
Substructure SearchPresence of a 1,4-diol with an amino group on the carbon chainFinding molecules for the synthesis of novel polymers or coordination complexes.ZINC
Pharmacophore QueryOne primary amine, two hydroxyl groups, and a methyl group with specific spatial constraintsDiscovering compounds that could act as novel ligands for metal catalysts or as chiral resolving agents.Chemical Universe Databases (GDBs) acs.org

Table 3: Cheminformatics Strategies for Analog Discovery. This table outlines different computational approaches to find molecules with similar structural features to this compound for non-biological applications.

Biochemical and Biological Research Perspectives of 5 Amino 4 Methylpentane 1,4 Diol Non Human or Fundamental

Potential Role as a Metabolic Intermediate in Non-Human Organisms or Theoretical Pathways

While direct evidence for 5-Amino-4-methylpentane-1,4-diol as a natural metabolic intermediate in common non-human organisms is not extensively documented, its structure is analogous to other known biological molecules, suggesting its potential involvement in theoretical or engineered metabolic pathways. The biosynthesis of structurally related branched-chain β,γ-diols, such as 4-methylpentane-2,3-diol, has been successfully demonstrated in engineered Escherichia coli. nih.govresearchgate.net This process utilizes branched-chain amino acid (BCAA) metabolism, where an acetohydroxyacid synthase catalyzes the condensation of branched-chain aldehydes with pyruvate (B1213749) to form α-hydroxyketones, which are then reduced to diols. nih.govresearchgate.net

Recent advances in metabolic engineering have further highlighted the possibility of producing aminodiols through modular polyketide synthase (PKS) systems. For instance, engineered strains of Streptomyces albus have been shown to produce related compounds by the iterative condensation of malonyl-CoA derivatives. Specifically, a recombinant S. albus strain expressing chimeric PKS enzymes achieved a titer of 264.2 mg/L in R5 medium over 10 days, with glucose serving as a key carbon source to enhance the availability of precursors. These examples underscore the theoretical potential for this compound to be an intermediate in synthetically designed or yet-to-be-discovered microbial metabolic pathways.

Enzymatic Biotransformations and Substrate Specificity (in vitro or non-human enzymes)

The enzymatic production of amino alcohols and diols is an area of active research, with a focus on leveraging the substrate specificity of various enzymes for targeted synthesis. Polyketide synthase (PKS) platforms, in particular, offer a versatile approach for creating a diverse range of these compounds. biorxiv.orgdtu.dk By engineering PKS systems, it is possible to produce medium- and branched-chain diols and amino alcohols. biorxiv.orgdtu.dk This is achieved through the reduction of a terminal aldehyde by specific alcohol dehydrogenases to produce diols, or through transamination by specific transaminases to yield amino alcohols. biorxiv.orgdtu.dk

The specificity of these enzymatic transformations is a key area of investigation. For example, replacing the malonyl-coenzyme A (CoA)-specific acyltransferase (AT) in a PKS extension module with methyl- or ethylmalonyl-CoA-specific ATs allows for the production of branched-chain diols and amino alcohols. biorxiv.org Furthermore, post-PKS modifications, such as those carried out by TR-cognate transaminases, are being explored to expand the diversity of accessible amino alcohols. biorxiv.org While direct enzymatic transformation of this compound is not prominently reported, the principles established in the biosynthesis of related compounds suggest that specific enzymes could be identified or engineered for this purpose. The study of enzymes like L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde dehydrogenase in artificial multi-enzymatic systems for the production of various chemicals from amino acids provides a framework for such investigations. researchgate.net

Fundamental Mechanisms of Chemical Interaction with Biomolecules (e.g., Protein Binding for Structural Insights)

The fundamental interactions of small molecules like this compound with biomolecules are crucial for understanding their potential biological activities. While specific protein binding studies for this exact compound are limited in publicly available literature, research on analogous molecules provides valuable insights. For instance, the study of how osmolytes, which can include polyols and amino acid derivatives, interact with and stabilize proteins is a relevant area. An initial screen of various osmolytes, including 2,4-methylpentane diol, on a variant of the enzyme aldolase (B8822740) B revealed that certain zwitterionic compounds could protect the protein's structure and activity from thermal inactivation. nih.gov This suggests that the amino and hydroxyl groups of this compound could engage in specific hydrogen bonding and electrostatic interactions with protein residues, potentially influencing protein folding and stability.

Furthermore, the design of molecules that can bind to specific protein targets is a cornerstone of drug discovery and chemical biology. For example, the development of α-amino boronate esters as proteasome inhibitors highlights the importance of the amino acid-like scaffold in mediating protein-ligand interactions. escholarship.org The structural features of this compound could be explored for its potential to fit into binding pockets of various enzymes or receptors, providing a basis for designing new chemical probes or modulators of protein function. The use of techniques like X-ray crystallography to study protein-ligand complexes, as demonstrated with antibodies against the dengue virus E protein, is essential for elucidating these interactions at an atomic level. embopress.org

Bio-inspired Synthesis of this compound Analogs

Nature's strategy of using iterative enzymatic reactions to assemble complex molecules from simple building blocks has inspired synthetic chemists to develop similar approaches for creating novel compounds. researchgate.netfrontiersin.org This bio-inspired iterative synthesis is particularly relevant for polyketides and polyols, which often feature repeating structural units. researchgate.net The synthesis of analogs of this compound can be envisioned using such iterative methods, allowing for the systematic variation of the carbon backbone and the stereochemistry of the functional groups.

For example, strategies based on the repeated application of a sequence of reactions can build up a carbon chain with precisely placed hydroxyl and methyl groups. researchgate.net The synthesis of various diols and amino alcohols through engineered PKS platforms in organisms like Streptomyces albus exemplifies a biological approach to creating a library of related structures. biorxiv.orgdtu.dk Chemical synthesis can also draw inspiration from these biological pathways. For instance, the synthesis of 3-picoline, a precursor to various pharmaceuticals, can be achieved from 2-methylpentane-1,5-diamine through cyclization and dehydrogenation, demonstrating the transformation of a simple acyclic amine into a heterocyclic structure. beilstein-journals.org By combining principles from both biological and chemical synthesis, a diverse range of analogs of this compound could be created for further biological evaluation.

Investigation in Non-Human Biological Systems (e.g., Bacterial Metabolism, Plant Pathways)

The investigation of how novel compounds are metabolized or utilized by non-human biological systems is a fundamental aspect of biochemical research. The microbial synthesis of branched-chain β,γ-diols in E. coli from glucose via the metabolism of branched-chain amino acids (BCAAs) is a prime example of how bacterial systems can be engineered to produce valuable chemicals. nih.govresearchgate.net In these systems, enzymes such as acetohydroxyacid synthase, 2-ketoacid decarboxylase, and various reductases play key roles in the metabolic pathway. researchgate.net A systematic optimization of the BCAA pathway in E. coli led to the high-specificity production of 4-methylpentane-2,3-diol. nih.govresearchgate.net

Similarly, the use of Streptomyces species, known for their production of a wide array of secondary metabolites, provides another platform for investigating the biological fate of compounds like this compound. biorxiv.orgdtu.dk Engineered Streptomyces albus strains have been used to produce a variety of diols and amino alcohols, demonstrating the metabolic plasticity of these organisms. biorxiv.orgdtu.dk While there is no specific mention of this compound in plant pathway research in the provided context, the general principles of metabolic engineering and the study of biosynthetic pathways in microbes provide a strong foundation for future investigations into how this compound might be produced or metabolized in other non-human biological systems.

Data Tables

Table 1: Microbial Production of a Related Branched-Chain Diol

Organism Product Precursor Titer Yield Reference
Escherichia coli 4-methylpentane-2,3-diol Glucose 15.3 g/L (129.8 mM) 72% of theoretical nih.govresearchgate.net

Interactive Data Table 1: Microbial Production of a Related Branched-Chain Diol

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Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-methylpentane-2,3-diol
Glucose
Malonyl-CoA
Pyruvate
α-hydroxyketones
L-amino acid
3-picoline
2-methylpentane-1,5-diamine
2,4-methylpentane diol
α-amino boronate esters
5-methylhexane-2,3-diol

Interactive Data Table 2: Chemical Compounds Mentioned

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Future Directions and Emerging Research Avenues for 5 Amino 4 Methylpentane 1,4 Diol

Advancements in Stereoselective and Sustainable Synthetic Methodologies

Future synthetic strategies for 5-Amino-4-methylpentane-1,4-diol are expected to focus on enhancing stereoselectivity and incorporating principles of green chemistry.

Biocatalysis and Enzymatic Cascades: The use of enzymes in organic synthesis offers high selectivity under mild conditions. Future research will likely explore the use of transaminases for the stereoselective amination of a suitable diketo-alcohol precursor. Additionally, engineered enzyme cascades could enable the conversion of renewable feedstocks into complex molecules like this compound in a one-pot setup. rsc.orgrsc.org The development of multi-enzyme pathways has already shown success in converting L-phenylalanine to enantiomerically pure 1,2-amino alcohols, a strategy that could be adapted for the synthesis of our target molecule. acs.org

Organocatalysis: Chiral organocatalysts are emerging as powerful tools for the enantioselective synthesis of complex molecules. rsc.org Research into novel amino acid-based catalysts could facilitate the stereoselective construction of the carbon skeleton and the introduction of the amino and hydroxyl groups in a controlled manner. acs.org

Sustainable Approaches: A significant push towards "green" chemistry will drive the development of synthetic routes that minimize waste and utilize renewable resources. rsc.org This includes the use of biocatalysis, which operates under environmentally benign aqueous conditions. acs.org The goal is to move away from traditional methods that may rely on harsh reagents and protecting group strategies, toward more atom-economical and sustainable processes. imperial.ac.ukresearchgate.net

Integration with Automated and High-Throughput Synthesis Platforms

The synthesis and screening of derivatives of this compound can be significantly accelerated through automation and high-throughput techniques.

Automated Flow Synthesis: Continuous flow chemistry offers precise control over reaction parameters, improved safety, and ease of scalability. Future work could involve developing a fully automated, multi-step flow synthesis of this compound and its analogs. nih.gov This would allow for the rapid generation of a library of related compounds for screening in various applications.

High-Throughput Screening: The development of high-throughput assays is crucial for the rapid evaluation of chiral compounds. nih.gov Fluorescence-based assays, for instance, can be used to determine the enantiomeric excess of amino alcohols and diols in a 384-well plate format, enabling the fast screening of asymmetric reactions. nih.gov This technology will be invaluable for optimizing stereoselective synthetic routes to this compound.

Exploration of Novel Reactivity Patterns and Functional Group Interconversions

Understanding the reactivity of the amino and diol functional groups is key to unlocking the full potential of this compound as a versatile building block. fiveable.me

Functional Group Interconversion: Research will likely focus on the selective transformation of the amino and hydroxyl groups. imperial.ac.ukslideshare.net For example, the primary amine can be converted to amides, sulfonamides, or other nitrogen-containing functionalities. The diol moiety can undergo selective oxidation, esterification, or etherification. The ability to selectively manipulate these functional groups is essential for creating a diverse range of derivatives with tailored properties. ub.edu

Novel Reactions: The unique arrangement of functional groups in this compound may lead to novel intramolecular reactions, forming cyclic structures such as lactams or morpholine (B109124) derivatives. Exploring these possibilities could lead to the discovery of new molecular scaffolds with interesting biological or material properties.

Expanding the Scope of Advanced Analytical Techniques for Characterization

The unambiguous characterization of the stereoisomers of this compound is critical. Future research will leverage advanced analytical methods to achieve this.

NMR Spectroscopy: High-resolution NMR spectroscopy will continue to be a primary tool for structural elucidation. Advanced techniques, such as the use of chiral derivatizing agents, can be employed to differentiate between the possible stereoisomers by analyzing the ¹H NMR spectra of the derivatives. researchgate.net

Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for the analysis of complex mixtures and for providing high-resolution mass data. oup.com Chiral chromatography coupled with mass spectrometry will be essential for separating and identifying the different enantiomers and diastereomers of this compound and its derivatives.

Chiroptical Spectroscopy: Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. rsc.org The development of chiroptical sensing methods using stereodynamic probes can provide a rapid and accurate means of determining the enantiomeric composition of samples. acs.org

Deepening Computational Understanding of Structure, Dynamics, and Reactivity

Computational chemistry and molecular modeling are becoming increasingly important in predicting and understanding the properties of molecules. ggckondagaon.in

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound in different solvent environments. acs.org This understanding is crucial for predicting its interactions with other molecules, such as enzymes or receptors. nih.gov

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and to predict spectroscopic properties like NMR chemical shifts. researchgate.net These calculations can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure and reactivity.

Predicting Reactivity and Properties: Computational models can be used to predict the reactivity of the functional groups and to estimate properties such as pKa values. researchgate.net This information can guide the design of new synthetic routes and the development of derivatives with specific properties.

Potential for Diversified Applications in Specialty Chemicals and Materials Science (Non-Clinical)

The unique combination of functional groups in this compound makes it a promising candidate for various applications beyond the clinical realm.

Polymer Chemistry: Amino diols are valuable monomers for the synthesis of advanced polymers. rsc.org this compound could be used as a chain extender or cross-linker in the production of polyurethanes, polyesters, and polyamides. acs.orgbirmingham.ac.uk The presence of both amino and hydroxyl groups allows for the creation of polymers with tailored properties, such as improved thermal stability, hydrophilicity, and degradability. birmingham.ac.uk

Specialty Chemicals: This compound can serve as a building block for the synthesis of a variety of specialty chemicals. Its amphiphilic nature, arising from the hydrophilic amino and hydroxyl groups and the hydrophobic alkyl chain, makes it a potential candidate for use in surfactants and detergents. ontosight.ai It could also be a precursor for the synthesis of novel ligands for catalysis or as a component in the formulation of new materials with self-assembling properties. ontosight.ai

Materials Science: The ability of amino diols to form hydrogen bonds and coordinate with metal ions makes them interesting for the development of new materials. Research could explore the use of this compound in the creation of metal-organic frameworks (MOFs), hydrogels, or other functional materials.

Q & A

What are the optimal synthetic routes for 5-Amino-4-methylpentane-1,4-diol, and how can reaction conditions be systematically optimized?

Basic Research Focus : Identifying viable synthetic pathways (e.g., reductive amination, catalytic hydrogenation) and characterizing intermediates.
Advanced Research Focus : Multi-factorial optimization of reaction parameters (temperature, catalyst loading, solvent polarity) using orthogonal experimental design to maximize yield and purity .
Methodological Answer :

  • Employ orthogonal arrays (e.g., Taguchi methods) to test combinations of variables efficiently. For example, a 3-level L9 orthogonal array can evaluate temperature (25–80°C), pressure (1–5 atm), and catalyst type (Pd/C, Raney Ni) .
  • Use response surface methodology (RSM) to model nonlinear relationships between variables and outcomes (e.g., yield vs. pH).
  • Validate intermediates via NMR and FTIR to confirm structural fidelity at each synthetic step .

How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Focus : Routine characterization using NMR, IR, and HPLC.
Advanced Research Focus : Distinguishing stereoisomers or tautomeric forms via advanced techniques like 2D NMR (COSY, NOESY) or chiral chromatography .
Methodological Answer :

  • For stereochemical analysis , perform 13C^{13}\text{C} NMR DEPT experiments to identify quaternary carbons and 1H^{1}\text{H}-1H^{1}\text{H} COSY to map coupling patterns.
  • Use chiral stationary phases (e.g., cellulose-based columns) in HPLC to separate enantiomers, with mobile phases adjusted for polarity (e.g., hexane/isopropanol gradients) .
  • Validate purity (>95%) via GC-MS with derivatization (e.g., silylation) to enhance volatility .

What experimental strategies address contradictions in reported stability data for this compound under varying environmental conditions?

Basic Research Focus : Stability under standard lab conditions (room temperature, inert atmosphere).
Advanced Research Focus : Degradation kinetics in oxidative or humid environments, identifying degradation products via LC-MS/MS .
Methodological Answer :

  • Design accelerated stability studies using elevated temperatures (40–60°C) and controlled humidity (75% RH) to model long-term degradation .
  • Apply Arrhenius equation to extrapolate shelf life from high-temperature data.
  • For conflicting data, replicate experiments with rigorous control of oxygen/moisture levels (e.g., glovebox protocols) and compare degradation pathways via principal component analysis (PCA) .

How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Advanced Research Focus : Quantum mechanical (QM) or molecular dynamics (MD) simulations to explore transition states or solvent effects.
Methodological Answer :

  • Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate activation energies for proposed reaction mechanisms (e.g., nucleophilic substitution vs. elimination) .
  • Simulate solvent interactions via COSMO-RS to predict solubility and reaction rates in non-polar vs. polar aprotic solvents .
  • Validate models against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

What experimental designs are suitable for studying the compound’s interactions with biological macromolecules?

Advanced Research Focus : Binding affinity assays (e.g., with enzymes or DNA) and thermodynamic profiling.
Methodological Answer :

  • Use isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) and enthalpy changes (ΔH\Delta H) .
  • Employ surface plasmon resonance (SPR) for real-time monitoring of interactions with immobilized targets (e.g., proteins on gold chips) .
  • For contradictory results, apply statistical bootstrapping to assess confidence intervals in binding data .

How can researchers design scalable purification protocols while minimizing waste?

Advanced Research Focus : Green chemistry approaches (e.g., membrane separation, solvent recycling).
Methodological Answer :

  • Optimize nanofiltration membranes (e.g., polyamide composites) to separate the compound from byproducts based on molecular weight cutoffs (MWCO) .
  • Implement continuous flow systems with in-line IR monitoring to reduce solvent use and improve yield .
  • Conduct life-cycle assessment (LCA) to compare waste generation across methods (e.g., distillation vs. crystallization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.